![molecular formula C24H22N2O5S B2566594 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 1029792-70-8](/img/structure/B2566594.png)
3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, and a benzaldehyde group. It also contains a 1,2,5-thiadiazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms .
Scientific Research Applications
- Its benzothiadiazepinone scaffold may interact with biological receptors, enzymes, or proteins, making it relevant for antiviral, anticancer, or anti-inflammatory drug development .
- The iodine-assisted protocol allows efficient synthesis of these derivatives from readily available starting materials, providing a versatile synthetic route .
- Triazoles are valuable building blocks in medicinal chemistry, agrochemicals, and materials science .
Medicinal Chemistry and Drug Development
Oxadiazolone Synthesis
Triazole Formation
Thiazolidine Derivatives
properties
IUPAC Name |
3-[(5-benzyl-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-31-22-12-11-19(17-27)13-20(22)15-25-16-24(28)26(14-18-7-3-2-4-8-18)21-9-5-6-10-23(21)32(25,29)30/h2-13,17H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUEQHPCWJZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde |
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